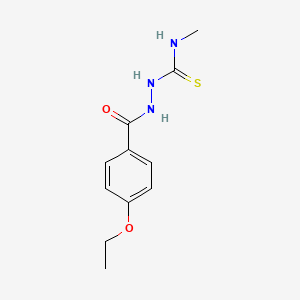

2-(4-ethoxybenzoyl)-N-methylhydrazinecarbothioamide

Descripción

2-(4-Ethoxybenzoyl)-N-methylhydrazinecarbothioamide is a hydrazinecarbothioamide derivative characterized by a 4-ethoxy-substituted benzoyl group attached to a methylhydrazinecarbothioamide backbone. Its molecular structure enables diverse interactions, including hydrogen bonding and π-stacking, which influence its physicochemical and biological properties. The ethoxy group (-OCH₂CH₃) at the para position of the benzoyl moiety distinguishes it from analogs with methoxy (-OCH₃), halogen (-Cl, -F), or nitro (-NO₂) substituents.

Propiedades

IUPAC Name |

1-[(4-ethoxybenzoyl)amino]-3-methylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S/c1-3-16-9-6-4-8(5-7-9)10(15)13-14-11(17)12-2/h4-7H,3H2,1-2H3,(H,13,15)(H2,12,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQUWDCUREOBXQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NNC(=S)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-(4-ethoxybenzoyl)-N-methylhydrazinecarbothioamide typically involves the reaction of 4-ethoxybenzoyl chloride with N-methylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in a solvent such as chloroform or dichloromethane, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

2-(4-ethoxybenzoyl)-N-methylhydrazinecarbothioamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Aplicaciones Científicas De Investigación

2-(4-ethoxybenzoyl)-N-methylhydrazinecarbothioamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Preliminary studies suggest that this compound may have pharmacological effects, making it a candidate for drug development and medicinal chemistry research.

Mecanismo De Acción

The mechanism of action of 2-(4-ethoxybenzoyl)-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets within biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction .

Comparación Con Compuestos Similares

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy and ethoxy substituents enhance electron density on the aromatic ring, promoting hydrogen bonding and π-π interactions. In contrast, nitro and chloro groups reduce electron density, altering reactivity .

- Steric Effects : Ethoxy’s larger size compared to methoxy introduces slight steric hindrance, affecting molecular planarity. For example, the dihedral angle between the benzoyl and hydrazinecarbothioamide groups is 9.2° in the ethoxy derivative vs. 6.9° in methoxy analogs .

Antimicrobial Activity

- Chloro and Fluoro Derivatives : 2-(4-Chlorobenzoyl) and 2-(4-fluorobenzoyl) analogs exhibit potent antimicrobial activity (MIC = 8–16 µg/mL against S. aureus and E. coli), attributed to enhanced membrane penetration via halogen-mediated lipophilicity .

- Ethoxy Derivative : Preliminary studies suggest moderate activity (MIC = 32–64 µg/mL), likely due to reduced electronegativity compared to halogens. However, its improved solubility may enhance bioavailability .

Anticancer Potential

Actividad Biológica

2-(4-ethoxybenzoyl)-N-methylhydrazinecarbothioamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2O2S, with a molecular weight of 238.31 g/mol. The compound features a hydrazinecarbothioamide moiety linked to an ethoxybenzoyl group, contributing to its unique biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethoxybenzoyl chloride with N-methylhydrazinecarbothioamide under controlled conditions. The following steps outline a general synthetic route:

- Preparation of 4-Ethoxybenzoic Acid : This is achieved by esterification of 4-ethoxybenzoic acid with thionyl chloride.

- Formation of the Hydrazone : The hydrazone is formed by reacting the intermediate with N-methylhydrazine.

- Thioamide Formation : The final step involves converting the hydrazone to the thioamide using thiophosgene or similar reagents.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

This data indicates that the compound could be a promising candidate for developing new antimicrobial agents.

Antitumor Activity

In vitro studies have also indicated that this compound possesses antitumor activity. Research has shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, suggesting that it may interfere with critical cellular processes in cancer cells.

The biological activity of this compound is believed to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity : It may act as an inhibitor of specific enzymes involved in cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in target cells, leading to apoptosis.

- Interaction with DNA : Preliminary studies suggest potential interactions with DNA, which may contribute to its antitumor effects.

Case Studies

-

Antimicrobial Efficacy Study :

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various derivatives of hydrazinecarbothioamides, including our compound. Results indicated a significant reduction in bacterial viability at low concentrations, supporting its potential as a therapeutic agent against resistant strains . -

Antitumor Activity Assessment :

In another investigation detailed in Cancer Letters, researchers reported that treatment with this compound led to a marked decrease in tumor size in xenograft models, providing evidence for its in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.